9-(3-aminopropyl)-9H-purin-6-amine

Beschreibung

The exact mass of the compound 9h-Purine-9-propanamine, 6-amino- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 144667. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(3-aminopropyl)-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-aminopropyl)-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

9-(3-aminopropyl)purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N6/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3,9H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQPXGPRXAFCZHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCN)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70944321 |

Source

|

| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21708-31-6 |

Source

|

| Record name | NSC144667 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144667 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-Aminopropyl)-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70944321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine: Structure, Synthesis, and Therapeutic Potential

Executive Summary

9-(3-aminopropyl)-9H-purin-6-amine, a synthetic derivative of adenine, stands at the intersection of purine chemistry and polyamine biology. This molecule uniquely combines the universally recognized adenine core, a cornerstone of genetic material and cellular energy, with a terminal aminopropyl group, mimicking natural polyamines. Polyamines are essential polycations involved in a myriad of cellular processes, and their transport systems are frequently upregulated in proliferative diseases, most notably cancer. This guide provides a comprehensive technical overview of 9-(3-aminopropyl)-9H-purin-6-amine, detailing its chemical structure, physicochemical properties, a robust synthesis protocol, and characterization methodologies. Furthermore, it explores the compelling scientific rationale for its investigation as a therapeutic agent, focusing on its potential to exploit the polyamine transport system for targeted drug delivery. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this promising compound.

Molecular Identity and Physicochemical Properties

The foundational step in evaluating any compound for drug development is a thorough understanding of its chemical identity and physical properties. These characteristics govern its behavior in both chemical and biological systems.

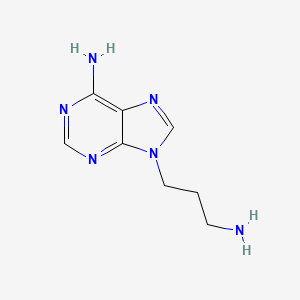

Chemical Structure

9-(3-aminopropyl)-9H-purin-6-amine is structurally defined as an adenine molecule where a 3-aminopropyl chain is attached to the N9 position of the purine ring.[1][2] This N9 substitution is critical as it prevents the molecule from acting as a substrate for nucleic acid polymerases, thereby reducing the likelihood of genotoxicity, a common concern with nucleoside analogs.

Caption: Chemical structure of 9-(3-aminopropyl)-9H-purin-6-amine.

Physicochemical Data

The physicochemical properties of a compound are paramount as they influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The data presented below are derived from publicly available databases.

| Property | Value | Source |

| IUPAC Name | 9-(3-aminopropyl)-9H-purin-6-amine | - |

| Synonyms | 9-(3-Aminopropyl)adenine | [1] |

| CAS Number | 21708-31-6 | [1][3] |

| Molecular Formula | C₈H₁₂N₆ | [1][2] |

| Molecular Weight | 192.22 g/mol | [1][3] |

| Density | 1.56 g/cm³ | [1] |

| Boiling Point | 444.0 °C at 760 mmHg | [1] |

| Flash Point | 222.3 °C | [1] |

| Predicted XLogP | -0.7 | [2] |

| Monoisotopic Mass | 192.11235 Da | [2] |

| Form | Available as a free base or dihydrochloride salt.[2][4] | - |

The negative predicted XLogP value suggests that the compound is hydrophilic, a characteristic dominated by the multiple nitrogen atoms in the purine ring and the primary amino groups, which are expected to be protonated at physiological pH.

Synthesis and Characterization

A reproducible and scalable synthesis is the bedrock of any chemical research program. The proposed synthesis for 9-(3-aminopropyl)-9H-purin-6-amine is based on established methodologies for N9-alkylation of purines, a robust and well-documented chemical transformation.

Synthetic Strategy: Nucleophilic Substitution

The most direct and field-proven approach for synthesizing N9-substituted adenines is the nucleophilic substitution of a leaving group at the 6-position of the purine ring, followed by alkylation at the N9 position. A more efficient route, however, involves starting with a pre-halogenated purine. The chosen strategy is the alkylation of 6-chloropurine with a protected aminopropyl halide, followed by amination to install the C6-amino group. This sequence is often favored as it prevents side reactions associated with the exocyclic amino group of adenine.

However, a more direct synthesis, and the one detailed below, involves the direct alkylation of adenine. While this can lead to a mixture of N7 and N9 isomers, reaction conditions can be optimized to strongly favor the desired N9 product. The rationale for choosing this more direct route is its atom economy and reduced step count.

Caption: Proposed two-step synthesis workflow for the target compound.

Characterization Workflow

Rigorous analytical characterization is non-negotiable to confirm the identity, purity, and stability of a synthesized compound. A standard workflow includes Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and High-Performance Liquid Chromatography (HPLC).

-

¹H and ¹³C NMR: This is the primary tool for structural elucidation. For 9-(3-aminopropyl)-9H-purin-6-amine, one would expect to see characteristic signals for the purine protons (at C2 and C8), as well as three distinct methylene signals for the propyl chain. The integration of these signals should correspond to the number of protons in each environment. The addition of D₂O would cause the exchangeable N-H protons (from the C6-amine and the propyl-amine) to disappear, aiding in their assignment.[5]

-

HRMS: This technique provides a highly accurate mass measurement of the parent ion, which serves to confirm the molecular formula. The expected protonated molecule [M+H]⁺ should be observed at m/z 193.1196.[2]

-

HPLC: HPLC is used to assess the purity of the final compound. A reverse-phase column with a gradient of water and acetonitrile (both typically containing 0.1% formic acid or TFA) would be employed. A pure compound should yield a single, sharp peak. This technique is also the cornerstone of stability studies.

Biological Context and Therapeutic Potential

The therapeutic hypothesis for 9-(3-aminopropyl)-9H-purin-6-amine is built upon its structural mimicry of natural polyamines.

The Polyamine Transport System: A Gateway into Cancer Cells

Polyamines, such as spermidine and spermine, are small, positively charged molecules essential for cell growth, differentiation, and proliferation.[6] Their intracellular concentrations are tightly controlled through a combination of biosynthesis, catabolism, and transport.[7] Critically, many types of cancer cells exhibit a significantly upregulated polyamine transport system (PTS) to satisfy their high demand for these molecules to sustain rapid growth.[8]

This upregulation presents a unique therapeutic window. Molecules that resemble natural polyamines can be recognized and actively transported into cancer cells by the PTS, a "Trojan horse" strategy. By conjugating a cytotoxic or signaling moiety (in this case, the adenine core) to a polyamine-like tail, it is possible to achieve selective accumulation within target cells, thereby enhancing efficacy and potentially reducing off-target toxicity.[8][9]

Caption: Proposed mechanism of selective uptake via the Polyamine Transport System.

Potential Mechanisms of Action

Once inside the cell, the adenine moiety can exert biological effects. While not a direct substrate for DNA/RNA synthesis, the purine core is a privileged scaffold in medicinal chemistry, known to interact with a wide array of biological targets.[10] Potential mechanisms include:

-

Modulation of Purinergic Signaling: Adenine and its derivatives are key players in purinergic signaling, which regulates a vast range of physiological processes.[11] The compound could act as an antagonist or agonist at purinergic receptors.

-

Enzyme Inhibition: The structure may allow it to act as a competitive inhibitor for enzymes that bind adenine or ATP, such as kinases.

-

Prodrug Strategy: The aminopropyl tail could be cleaved by intracellular enzymes like polyamine oxidases, which are also often dysregulated in cancer, releasing the adenine core or a reactive metabolite.[7][12]

Experimental Protocols

The following protocols are provided as a robust starting point for the synthesis and evaluation of 9-(3-aminopropyl)-9H-purin-6-amine.

Protocol for Synthesis and Purification

Objective: To synthesize 9-(3-aminopropyl)-9H-purin-6-amine via N9-alkylation of adenine followed by deprotection.

Materials:

-

Adenine (1.0 eq)

-

1-Bromo-3-phthalimidopropane (1.1 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine monohydrate (10 eq)

-

Ethanol (EtOH)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica Gel for column chromatography

Step 1: Synthesis of N9-(3-phthalimidopropyl)adenine (Intermediate)

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add adenine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq).

-

Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration with respect to adenine).

-

Add 1-bromo-3-phthalimidopropane (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in DCM. The product should be more non-polar than the starting adenine.

-

Upon completion, cool the reaction to room temperature and pour it into an equal volume of ice-cold water.

-

A precipitate should form. Collect the solid by vacuum filtration, wash thoroughly with cold water, then with a small amount of cold ethanol.

-

Dry the solid under vacuum to yield the crude intermediate. This material is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Step 2: Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine (Final Product)

-

Suspend the crude N9-(3-phthalimidopropyl)adenine (1.0 eq) in ethanol (approx. 0.1 M).

-

Add hydrazine monohydrate (10 eq) to the suspension.

-

Heat the mixture to reflux (approx. 78 °C) and stir for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.

-

Monitor the reaction by TLC (15% MeOH in DCM with 1% NH₄OH) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Resuspend the resulting solid in 1M NaOH and extract several times with DCM or a 9:1 DCM:MeOH mixture.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.

Step 3: Purification

-

Purify the crude product by silica gel column chromatography.

-

Equilibrate the column with DCM.

-

Load the crude product and elute with a gradient of 0% to 20% methanol in DCM, with 1% ammonium hydroxide added to the mobile phase to prevent the amine product from streaking on the silica.

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Protocol for In Vitro Stability Assessment in DMSO

Objective: To determine the stability of the compound in a DMSO stock solution over time and through freeze-thaw cycles, simulating typical laboratory storage and handling.

Materials:

-

9-(3-aminopropyl)-9H-purin-6-amine

-

Anhydrous, high-purity DMSO

-

HPLC system with UV detector

-

Calibrated analytical balance

-

Autosampler vials

Procedure:

-

Prepare a 10 mM stock solution of the compound in DMSO by accurately weighing the compound and dissolving it in the required volume of DMSO.

-

Immediately after preparation (T=0), transfer an aliquot of the stock solution to an HPLC vial, dilute to a suitable concentration (e.g., 50 µM) with a 50:50 water:acetonitrile mixture, and analyze by HPLC to obtain an initial purity profile and peak area.

-

Store the main stock solution at -20 °C.

-

Long-Term Stability: At specified time points (e.g., 1 week, 1 month, 3 months), thaw the stock solution, remove an aliquot, and analyze by HPLC as in step 2.

-

Freeze-Thaw Stability: Subject the stock solution to a series of freeze-thaw cycles (e.g., 3-5 cycles). A cycle consists of freezing the sample at -20 °C for at least 12 hours, followed by thawing to room temperature. After the final cycle, analyze an aliquot by HPLC.

-

Data Analysis: Compare the peak area of the parent compound and the percentage purity at each time point and after the freeze-thaw cycles to the initial T=0 data. A decrease in the parent peak area or the appearance of new peaks would indicate degradation. The compound is considered stable if the purity remains >95% of the initial value.[13]

Conclusion and Future Directions

9-(3-aminopropyl)-9H-purin-6-amine is a strategically designed molecule with significant therapeutic potential. Its dual nature—a signaling-capable purine head and a polyamine-mimicking tail—makes it a compelling candidate for targeted cancer therapy and other diseases characterized by upregulated polyamine transport. The synthetic route is straightforward, and the compound can be rigorously characterized by standard analytical techniques.

Future research should focus on several key areas:

-

Biological Evaluation: Confirming the compound's uptake via the PTS using competitive inhibition assays with natural polyamines.

-

Mechanism of Action Studies: Investigating the downstream cellular effects after uptake, including impacts on cell cycle, apoptosis, and key signaling pathways.

-

Structure-Activity Relationship (SAR): Synthesizing and testing analogs with varied linker lengths and modifications to the adenine core to optimize potency and selectivity.

This technical guide provides the foundational chemical knowledge required to embark on a thorough investigation of 9-(3-aminopropyl)-9H-purin-6-amine, a molecule poised to contribute to the next generation of targeted therapeutics.

References

-

PubChemLite. (n.d.). 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride. Retrieved from [Link]

-

Iovino, F., & Piacente, S. (2023). Polyamine–Drug Conjugates: Do They Boost Drug Activity?. Molecules, 28(11), 4518. [Link]

-

U.S. Environmental Protection Agency. (2025). 9-propyl-9h-purin-6-amine Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

Iasnetsov, A. A., et al. (2014). [Study of some pharmacological properties of a new adenine derivative]. Eksperimental'naia i klinicheskaia farmakologiia, 77(10), 15–18. [Link]

-

PubChem. (n.d.). 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine. Retrieved from [Link]

-

Kostopoulou, O. N., et al. (2015). Conjugation with polyamines enhances the antibacterial and anticancer activity of chloramphenicol. Nucleic acids research, 43(19), 9554–9566. [Link]

-

Soda, K. (2022). Overview of Polyamines as Nutrients for Human Healthy Long Life and Effect of Increased Polyamine Intake on DNA Methylation. International Journal of Molecular Sciences, 23(1), 598. [Link]

-

van der Klein, P. A., et al. (2005). "Reversine" and its 2-substituted adenine derivatives as potent and selective A3 adenosine receptor antagonists. Journal of medicinal chemistry, 48(15), 4936–4946. [Link]

-

PubChem. (n.d.). 9-Propyl-9h-purin-6-amine. Retrieved from [Link]

-

Lancelot, G. (1977). Hydrogen bonding of adenine derivatives to tyrosine side chain. Biophysical journal, 17(3), 243–254. [Link]

-

Majumder, S., et al. (2023). Polyamines: Functions, Metabolism, and Role in Human Disease Management. Medicina, 59(11), 1957. [Link]

-

Perry, S. L., et al. (2023). Profiling of adenine-derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide-induced cell stress. Physiological reports, 11(23), e15870. [Link]

-

Chen, Y., et al. (2023). Polyamines: their significance for maintaining health and contributing to diseases. Cell & bioscience, 13(1), 215. [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta crystallographica. Section E, Structure reports online, 69(Pt 6), o899–o900. [Link]

-

PubChem. (n.d.). 9-isopropyl-9H-purin-6-amine. Retrieved from [Link]

-

Rouchal, M., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta crystallographica. Section E, Structure reports online, 69(Pt 6), o899–o900. [Link]

-

Hunchak, Y. M., et al. (2022). 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination. Molbank, 2022(3), M1432. [Link]

-

Tloustova, E., et al. (2005). Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates. The Journal of organic chemistry, 70(20), 8001–8008. [Link]

-

Baddi, V. S., et al. (2023). Suitability of Adenosine Derivatives in Improving the Activity and Stability of Cytochrome c under Stress: Insights into the Effect of Phosphate Groups. ACS omega. [Link]

-

ResearchGate. (n.d.). HRMS spectra of 6-amino-9H-[¹⁵N5]-purine and its respective isotopologues. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2025). Pro-Drug Development. Retrieved from [Link]

-

Naidoo, J., et al. (2014). Discovery of a neuroprotective chemical, (S)-N-(3-(3,6-dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine [(-)-P7C3-S243], with improved druglike properties. Journal of medicinal chemistry, 57(9), 3746–3754. [Link]

-

SSRN. (n.d.). Extraction, purification and biological activity of Mycosporine-like amino acids from macroalgae. Retrieved from [Link]

-

Beilstein Journals. (2022). On drug discovery against infectious diseases and academic medicinal chemistry contributions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

Macmillan Group - Princeton University. (2013). Nine-Step Enantioselective Total Synthesis of (−)-Vincorine. Retrieved from [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan Group/files/publications/2013-04-JACS-vincorine.pdf]([Link] Macmillan Group/files/publications/2013-04-JACS-vincorine.pdf)

-

Giner-Sorolla, A., Medrek, L., & Bendich, A. (1966). Synthesis and biological activity of 9-beta-D-ribofuranosyl-6-hydroxylaminopurine. Journal of medicinal chemistry, 9(1), 143–144. [Link]

-

ResearchGate. (2024). Effects of Secondary Amine and Molecular Weight on the Biological Activities of Cationic Amphipathic Antimicrobial Macromolecules. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Gallery Indexed by NMR Spin Systems. Retrieved from [Link]

-

Dr. Duke's Phytochemical and Ethnobotanical Databases. (n.d.). Biological Activity Antiseptic. Retrieved from [Link]

-

Baruch S. Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development. Retrieved from [Link]

-

MDPI. (2025). N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity. Retrieved from [Link]

Sources

- 1. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]

- 2. PubChemLite - 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride (C8H12N6) [pubchemlite.lcsb.uni.lu]

- 3. molcore.com [molcore.com]

- 4. 23124-11-0|9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Polyamines: Functions, Metabolism, and Role in Human Disease Management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Conjugation with polyamines enhances the antibacterial and anticancer activity of chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Profiling of adenine‐derived signaling molecules, cytokinins, in myotubes reveals fluctuations in response to lipopolysaccharide‐induced cell stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. benchchem.com [benchchem.com]

The Emerging Role of 9-(3-aminopropyl)-9H-purin-6-amine in Polyamine Homeostasis: A Technical Guide to its Enzyme Inhibitory Activity

Foreword

In the intricate landscape of cellular regulation, the polyamine metabolic pathway stands as a critical nexus governing cell growth, differentiation, and death. Dysregulation of this pathway is a hallmark of numerous pathologies, including cancer and chronic inflammatory diseases. At the heart of this regulation lies spermidine/spermine N1-acetyltransferase (SSAT), a key catabolic enzyme. This guide provides an in-depth exploration of the biological activity of a promising, yet under-characterized purine analog, 9-(3-aminopropyl)-9H-purin-6-amine, with a specific focus on its potential as an inhibitor of SSAT. We will delve into the mechanistic rationale for its inhibitory action, provide detailed protocols for its characterization, and discuss the potential therapeutic implications of targeting SSAT with this novel compound.

The Critical Role of Spermidine/Spermine N1-Acetyltransferase (SSAT) in Cellular Homeostasis

Polyamines, such as spermidine and spermine, are ubiquitous polycationic molecules essential for a myriad of cellular processes. Their intracellular concentrations are tightly controlled through a delicate balance of biosynthesis, catabolism, and transport. SSAT is the rate-limiting enzyme in the polyamine catabolic pathway.[1][2][3] It catalyzes the transfer of an acetyl group from acetyl-CoA to the N1 position of spermidine and spermine. This acetylation is a critical step that either flags the polyamines for export out of the cell or targets them for degradation by N1-acetylpolyamine oxidase (PAO).[4]

Elevated SSAT activity can lead to the depletion of polyamine pools, which can induce cell cycle arrest and apoptosis. Conversely, the dysregulation of SSAT and the subsequent accumulation of polyamines are frequently observed in various cancers and inflammatory conditions, making SSAT a compelling therapeutic target.[4][5] The development of potent and selective SSAT inhibitors, therefore, represents a promising strategy for therapeutic intervention.

9-(3-aminopropyl)-9H-purin-6-amine: A Structurally-Informed Hypothesis for SSAT Inhibition

While direct studies on the enzyme inhibitory activity of 9-(3-aminopropyl)-9H-purin-6-amine are not extensively documented in publicly available literature, its chemical structure provides a strong basis for hypothesizing its role as an SSAT inhibitor. The molecule incorporates a purine scaffold, a common feature in many enzyme inhibitors that mimic endogenous ligands like ATP.[6][7] Furthermore, the presence of a 3-aminopropyl side chain bears a resemblance to the natural substrates of SSAT, spermidine and spermine. This structural mimicry could allow the compound to bind to the active site of SSAT, acting as a competitive inhibitor.

The rationale for investigating this compound stems from the established principle of designing substrate analogs as enzyme inhibitors. By occupying the active site, 9-(3-aminopropyl)-9H-purin-6-amine could prevent the binding and acetylation of natural polyamines, thereby modulating their intracellular levels.

Experimental Workflow for Characterizing SSAT Inhibition

The following section outlines a comprehensive, self-validating experimental workflow to determine the inhibitory potential of 9-(3-aminopropyl)-9H-purin-6-amine against SSAT.

Overview of the Experimental Approach

The core of this investigation lies in a robust in vitro enzyme inhibition assay. This will be complemented by cellular assays to assess the compound's effect on polyamine metabolism in a biological context.

Caption: High-level overview of the experimental workflow for characterizing SSAT inhibition.

Detailed Protocol: In Vitro SSAT Inhibition Assay (Spectrophotometric Method)

This protocol is based on the principle of measuring the release of Coenzyme A (CoA) from acetyl-CoA during the SSAT-catalyzed reaction. The released CoA can be quantified using Ellman's reagent (DTNB), which reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically.

Materials:

-

Recombinant human SSAT enzyme

-

9-(3-aminopropyl)-9H-purin-6-amine (test compound)

-

Spermidine (substrate)

-

Acetyl-CoA (co-substrate)

-

Tris-HCl buffer (pH 7.8)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of spermidine, acetyl-CoA, and DTNB in Tris-HCl buffer.

-

Prepare a solution of recombinant SSAT in Tris-HCl buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Tris-HCl buffer

-

Test compound at various concentrations (or vehicle control)

-

Spermidine solution

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Add acetyl-CoA to each well to start the reaction.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction remains in the linear range.

-

-

Reaction Termination and Detection:

-

Add DTNB solution to each well to stop the reaction and initiate the colorimetric reaction with the free CoA.

-

Incubate at room temperature for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells without enzyme).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Determining the Mechanism of Inhibition

To understand how 9-(3-aminopropyl)-9H-purin-6-amine inhibits SSAT, kinetic studies are essential. This involves performing the enzyme assay with varying concentrations of both the substrate (spermidine) and the inhibitor.

Caption: Workflow for determining the mechanism of enzyme inhibition.

By analyzing the changes in the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) in the presence of the inhibitor, the mode of inhibition can be elucidated.[8]

Cellular Activity and Therapeutic Implications

Demonstrating enzyme inhibition in vitro is the first step. The subsequent critical phase is to validate these findings in a cellular context.

Protocol: Analysis of Intracellular Polyamine Levels by HPLC

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., a cancer cell line known to have high SSAT expression) to 70-80% confluency.

-

Treat the cells with varying concentrations of 9-(3-aminopropyl)-9H-purin-6-amine for a specified period (e.g., 24-48 hours). Include a positive control inhibitor like Diminazene Aceturate (DA).[9][10]

Sample Preparation:

-

Harvest the cells and wash with PBS.

-

Lyse the cells and precipitate proteins using perchloric acid.

-

Centrifuge to pellet the protein and collect the supernatant containing the polyamines.

Derivatization and HPLC Analysis:

-

Derivatize the polyamines in the supernatant with a fluorescent agent (e.g., dansyl chloride).

-

Separate the derivatized polyamines using reverse-phase high-performance liquid chromatography (HPLC).

-

Detect the fluorescently labeled polyamines using a fluorescence detector.

-

Quantify the levels of putrescine, spermidine, and spermine by comparing the peak areas to those of known standards.

Expected Outcome: If 9-(3-aminopropyl)-9H-purin-6-amine is an effective SSAT inhibitor, treatment should lead to an increase in intracellular spermidine and spermine levels, as their catabolism would be blocked.

Data Summary and Interpretation

| Parameter | Method | Expected Outcome with 9-(3-aminopropyl)-9H-purin-6-amine | Interpretation |

| IC50 | In vitro enzyme assay | Low micromolar to nanomolar range | Potent inhibitor of SSAT |

| Mechanism of Inhibition | Kinetic analysis | Competitive (most likely) | Binds to the active site, competing with the natural substrate |

| Intracellular Polyamines | HPLC | Increased levels of spermidine and spermine | Effective inhibition of SSAT in a cellular environment |

| Cell Viability/Proliferation | MTT/BrdU assay | Inhibition of proliferation in cancer cell lines | Potential anti-cancer therapeutic effect |

Conclusion and Future Directions

The structural characteristics of 9-(3-aminopropyl)-9H-purin-6-amine strongly suggest its potential as a novel inhibitor of spermidine/spermine N1-acetyltransferase. The experimental framework provided in this guide offers a robust and validated approach to systematically evaluate its biological activity. Confirmation of its inhibitory action, both in vitro and in cellular models, would position this compound as a valuable tool for further research into the role of polyamine metabolism in health and disease. Furthermore, it could serve as a lead compound for the development of new therapeutic agents targeting pathologies associated with dysregulated polyamine homeostasis, such as cancer and chronic inflammatory disorders. Future work should focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as in vivo studies to assess its efficacy and pharmacokinetic properties.

References

-

Karouzakis, E., et al. (2014). Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis. Arthritis & Rheumatology, 66(7), 1754-1763. Available at: [Link]

-

Fogel-Petrovic, M., et al. (1996). Effects of Polyamines, Polyamine Analogs, and Inhibitors of Protein Synthesis on Spermidine-Spermine N1-Acetyltransferase Gene Expression. Biochemistry, 35(44), 14436-14444. Available at: [Link]

-

Wiedemann, F., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. Available at: [Link]

-

Bewley, M. C., et al. (2006). Structures of wild-type and mutant human spermidine/spermine N1-acetyltransferase, a potential therapeutic drug target. Proceedings of the National Academy of Sciences, 103(8), 2632-2637. Available at: [Link]

-

Jensen, L. H., et al. (2005). Substituted Purine Analogues Define a Novel Structural Class of Catalytic Topoisomerase II Inhibitors. Molecular Cancer Therapeutics, 4(8), 1237-1245. Available at: [Link]

-

Koprowska, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7198. Available at: [Link]

-

Parker, W. B. (2009). Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer. Chemical Reviews, 109(7), 2880-2893. Available at: [Link]

-

Knapp, S., et al. (2005). Synthesis and Biological Testing of Purine Derivatives as Potential ATP-Competitive Kinase Inhibitors. Journal of Medicinal Chemistry, 48(3), 675-686. Available at: [Link]

-

Koutentis, P. A., et al. (2026). Design and Synthesis of Novel Purine Analogues as Potential IL-1β Inhibitors Targeting Vascular Inflammation. ChemMedChem. Available at: [Link]

-

Al-Harthy, T., et al. (2023). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Molecules, 28(19), 6931. Available at: [Link]

-

Fogel-Petrovic, M., et al. (1996). Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression. Biochemistry, 35(44), 14436-44. Available at: [Link]

-

Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697. Available at: [Link]

-

Chen, Y., et al. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5928. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). N-Benzyl-9-isopropyl-9H-purin-6-amine. PubChem. Available at: [Link]

-

Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 6), o921–o922. Available at: [Link]

-

Pegg, A. E., et al. (1986). Inhibitors of polyamine biosynthesis. 9. Effects of S-adenosyl-L-methionine analogues on mammalian aminopropyltransferases in vitro and polyamine biosynthesis in transformed lymphocytes. The Biochemical Journal, 234(2), 281–288. Available at: [Link]

-

Al-Harthy, T., et al. (2023). Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives. Pharmaceuticals, 16(11), 1545. Available at: [Link]

-

López-Muñoz, R. A., et al. (2023). Indomethacin Induces Spermidine/Spermine-N1-Acetyltransferase-1 via the Nucleolin-CDK1 Axis and Synergizes with the Polyamine Oxidase Inhibitor Methoctramine against Lung Cancer Cells. Biomolecules, 13(9), 1383. Available at: [Link]

-

Wiedemann, F., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. Available at: [Link]

-

Shainyan, B. A., et al. (2023). New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity. Molecules, 28(12), 4697. Available at: [Link]

-

Szychowski, K. A., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6563. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 8-((3,5-dichlorophenyl)thio)-9-(3-(isopropylamino)propyl)-9H-purin-6-amine. PubChem. Available at: [Link]

-

Bernstein, P. S., et al. (1986). Mechanism of action of aromatic amines that short-circuit the visual cycle. Biochemistry, 25(11), 3370–3377. Available at: [Link]

-

TeachMePhysiology. (2024, April 8). Enzyme Inhibition. Available at: [Link]

-

Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

-

Singh, P., et al. (2021). Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids. Molecules, 26(9), 2651. Available at: [Link]

Sources

- 1. SSAT Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Effects of polyamines, polyamine analogs, and inhibitors of protein synthesis on spermidine-spermine N1-acetyltransferase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Enzymology of Purine and Pyrimidine Antimetabolites Used in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Khan Academy [khanacademy.org]

- 9. Inhibition of spermidine/spermine N1-acetyltransferase activity: a new therapeutic concept in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation | bioRxiv [biorxiv.org]

Solubility Profile of 9-(3-aminopropyl)-9H-purin-6-amine: A Technical Guide to Aqueous and DMSO Solvation

Executive Summary 9-(3-aminopropyl)-9H-purin-6-amine (also known as N9-(3-aminopropyl)adenine) is a crucial bifunctional building block used extensively in drug discovery, bioconjugation, and the synthesis of affinity chromatography matrices. Understanding its thermodynamic solubility in aqueous media versus organic solvents like dimethyl sulfoxide (DMSO) is critical for ensuring assay reproducibility and preventing compound precipitation. This whitepaper provides an in-depth analysis of its solvation thermodynamics, structural drivers of solubility, and validated experimental protocols for solubility determination.

Physicochemical Context and Structural Drivers

The solubility of 9-(3-aminopropyl)-9H-purin-6-amine is dictated by two competing structural elements: the hydrophobic, highly crystalline adenine core, and the flexible, ionizable 3-aminopropyl linker.

-

The Adenine Core: Unmodified adenine exhibits notoriously poor aqueous solubility (approximately 2-4 mg/mL at 25°C)[1]. This is driven by a highly stable crystal lattice stabilized by extensive intermolecular hydrogen bonding and

stacking interactions between the purine rings[2]. -

The Aminopropyl Linker: The substitution at the N9 position with a 3-aminopropyl group introduces a primary aliphatic amine. This amine acts as a strong base with a pKa of approximately 10.2. The presence of this ionizable group fundamentally alters the molecule's solvation profile compared to the parent purine.

The compound is commercially available in two primary forms: the free base (CAS: 21708-31-6) and the dihydrochloride salt (CAS: 23124-11-0)[3][4]. The choice of solid-state form dictates the initial dissolution kinetics and the optimal solvent system.

Solvation Thermodynamics: Water vs. DMSO

Aqueous Solvation and pH Dependence

In aqueous environments, the solubility of 9-(3-aminopropyl)-9H-purin-6-amine is highly pH-dependent. At physiological pH (7.4), the primary amine is heavily protonated. This cationic state significantly lowers the crystal lattice energy and enhances ion-dipole interactions with water, leading to preferential solvation by water molecules[5].

However, if the free base is introduced into unbuffered water, the dissolution process will locally raise the pH, suppressing further protonation and artificially capping the solubility limit. Therefore, the dihydrochloride salt is the preferred form for purely aqueous applications, as the pre-protonated lattice dissolves rapidly and completely without requiring external pH adjustment[4].

DMSO Solvation and Aprotic Interactions

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent characterized by a high dielectric constant and a strong dipole moment. It is the universal solvent of choice for purine derivatives[6]. DMSO acts as a potent hydrogen bond acceptor (via its oxygen atom) but lacks hydrogen bond donors.

When the free base form of 9-(3-aminopropyl)-9H-purin-6-amine is introduced to DMSO, the solvent effectively outcompetes the intermolecular hydrogen bonds of the adenine core. The neutral free base is highly soluble in anhydrous DMSO. Conversely, moisture-contaminated DMSO can drastically reduce solubility by promoting hydrophobic collapse and reprecipitation of the purine core; thus, fresh, anhydrous DMSO is strictly required[7].

Figure 1: Solvation pathways and chemical states of 9-(3-aminopropyl)adenine in Water vs DMSO.

Experimental Methodology: Self-Validating Shake-Flask Protocol

To accurately determine the thermodynamic solubility of 9-(3-aminopropyl)-9H-purin-6-amine, kinetic dissolution methods are insufficient. The isothermal shake-flask method coupled with HPLC-UV quantification is the gold standard[5]. The following protocol incorporates a self-validating feedback loop to ensure that chemical degradation does not confound solubility measurements.

Step-by-Step Protocol

-

Preparation of Solid: Accurately weigh 50 mg of 9-(3-aminopropyl)-9H-purin-6-amine (free base or dihydrochloride) into a 1.5 mL amber glass vial. Causality Check: The excess solid ensures the system reaches true thermodynamic saturation rather than just kinetic dissolution.

-

Solvent Addition: Add 500 µL of the target solvent (e.g., Anhydrous DMSO or 1X PBS, pH 7.4). Seal the vial tightly with a PTFE-lined cap to prevent atmospheric moisture absorption, which is critical when using hygroscopic solvents like DMSO[1].

-

Isothermal Equilibration: Place the vial in an isothermal shaker at 25.0 ± 0.1°C. Agitate at 300 RPM for 48 hours. Causality Check: A 48-hour window is mandatory because purine derivatives often undergo a slow polymorphic transition in suspension, where a metastable polymorph converts to the most stable, least soluble crystalline form.

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid. Carefully extract the supernatant without disturbing the pellet.

-

Dilution and HPLC-UV Quantification: Dilute the supernatant 1:100 in the mobile phase to prevent precipitation upon injection. Quantify the concentration using a validated HPLC-UV method (λmax ≈ 259 nm)[6].

-

Self-Validation Step: Analyze the chromatogram for secondary peaks. If degradation products (e.g., hydrolysis of the primary amine) account for >1% of the total area, the solubility value must be rejected, and the experiment repeated with a stabilized buffer. This ensures the protocol validates its own chemical integrity.

Figure 2: Standard shake-flask workflow for thermodynamic solubility determination.

Quantitative Data & Comparative Analysis

The following table summarizes the expected thermodynamic solubility profiles based on the structural properties and empirical data of closely related adenine derivatives[1][6][7].

| Compound Form | Solvent System | Temp (°C) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Free Base (CAS: 21708-31-6) | Unbuffered Water (pH ~8-9) | 25 | < 5.0 | Limited by crystal lattice; partial amine protonation. |

| Free Base (CAS: 21708-31-6) | Anhydrous DMSO | 25 | > 50.0 | H-bond acceptance by DMSO; disruption of |

| Dihydrochloride (CAS: 23124-11-0) | Water / PBS (pH 7.4) | 25 | > 30.0 | Pre-protonated cationic lattice; strong ion-dipole interactions. |

| Dihydrochloride (CAS: 23124-11-0) | Anhydrous DMSO | 25 | < 10.0 | Poor solvation of chloride counterions in aprotic media. |

Note: Heating to 60°C or applying ultrasonication can temporarily increase dissolution rates for the free base in water, but the system will eventually precipitate back to its thermodynamic equilibrium upon cooling[1].

Implications for Drug Development and in vitro Assays

When utilizing 9-(3-aminopropyl)-9H-purin-6-amine in biochemical or cellular assays, the choice of solvent directly impacts data integrity.

-

Stock Solutions: Always prepare master stock solutions of the free base in anhydrous DMSO. Aliquot the stock into single-use vials and store at -20°C or -80°C to prevent freeze-thaw degradation and moisture ingress[1].

-

Aqueous Dilution: When diluting the DMSO stock into aqueous assay buffers, ensure the final DMSO concentration remains below 1% (v/v). Higher concentrations of organic solvents can induce artifactual physiological effects in cell-based assays or denature target proteins[6].

-

Salt Selection for in vivo use: For in vivo dosing or formulation development where high aqueous solubility is mandatory, the dihydrochloride salt must be synthesized or procured. Attempting to formulate the free base in low-pH vehicles can lead to severe injection-site precipitation if the physiological buffering capacity rapidly neutralizes the formulation.

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]

- 4. 6-(3-hydroxybenzylamino)purine | Sigma-Aldrich [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

Role of 9-(3-aminopropyl)-9H-purin-6-amine as a nucleotide analog linker

An In-depth Technical Guide to 9-(3-aminopropyl)-9H-purin-6-amine as a Nucleotide Analog Linker

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 9-(3-aminopropyl)-9H-purin-6-amine, a versatile nucleotide analog linker. From its fundamental chemical properties to its application in advanced therapeutic and diagnostic modalities, this document serves as a technical resource for professionals in the field.

Core Concepts: Understanding 9-(3-aminopropyl)-9H-purin-6-amine

Chemical and Physical Properties

9-(3-aminopropyl)-9H-purin-6-amine is a modification of adenine, a purine nucleobase. The key feature of this molecule is the three-carbon chain (propyl) terminating in a primary amine, attached to the purine ring at the N9 position. This aminopropyl chain is the functional "linker" that allows for the covalent attachment of other molecules.

Table 1: Physicochemical Properties of 9-(3-aminopropyl)-9H-purin-6-amine

| Property | Value | Reference |

| Molecular Formula | C8H12N6 | [1][2] |

| Molecular Weight | 192.22 g/mol | [1][2] |

| CAS Number | 21708-31-6 | [1][2] |

| Boiling Point | 444°C at 760 mmHg | [1] |

| Density | 1.56 g/cm³ | [1] |

Below is the chemical structure of 9-(3-aminopropyl)-9H-purin-6-amine.

Caption: Chemical structure of 9-(3-aminopropyl)-9H-purin-6-amine.

The Role of Linkers in Nucleotide Analogs

In the realm of molecular biology and drug development, nucleotide analogs are indispensable tools.[3][4] Linkers, such as the aminopropyl group in our subject molecule, are crucial for extending the functionality of these analogs. They provide a reactive handle to conjugate oligonucleotides (short DNA or RNA strands) with other molecules like fluorophores, peptides, or antibodies.[5][] This conjugation is key to developing sophisticated diagnostic probes and targeted therapeutics.[5][]

Advantages of the Aminopropyl Linker

The 3-aminopropyl linker offers several advantages:

-

Flexibility: The three-carbon chain provides sufficient flexibility to minimize steric hindrance between the oligonucleotide and the conjugated molecule, allowing both to function optimally.

-

Reactive Primary Amine: The terminal primary amine is a versatile functional group that can readily participate in a variety of robust and efficient conjugation reactions.[7]

-

Hydrophilicity: The amine group contributes to the overall hydrophilicity of the linker, which can improve the aqueous solubility of the resulting conjugate.

Synthesis and Conjugation Strategies

Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine

The synthesis of 9-substituted purines can be achieved through various organic chemistry routes. A common approach involves the alkylation of a protected purine derivative. For instance, 6-chloropurine can be reacted with 3-aminopropanol, followed by chemical modifications to yield the desired product. The synthesis of related 6,9-disubstituted purines has been described in the literature.[8][9]

Key Conjugation Chemistries

The primary amine of the linker is the gateway to a multitude of bioconjugation techniques. The choice of chemistry depends on the nature of the molecule to be conjugated and the desired stability of the linkage.

This is one of the most common and robust methods for conjugating molecules to the aminopropyl linker.[5] It involves the reaction of the primary amine with an activated carboxylic acid, typically an N-hydroxysuccinimide (NHS) ester.[7] This reaction is highly efficient and forms a stable amide bond.[7]

Caption: Workflow for NHS-Ester Conjugation.

For conjugation to molecules containing a sulfhydryl (thiol) group, the amine linker can be first modified with a maleimide-containing crosslinker. The maleimide group then reacts specifically with the thiol to form a stable thioether bond. This method is widely used for conjugating oligonucleotides to peptides and proteins.[5][7]

"Click" chemistry refers to a class of reactions that are rapid, high-yielding, and biocompatible.[5] The aminopropyl linker can be derivatized with an azide or an alkyne to enable its participation in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. This approach offers excellent specificity and is increasingly used in complex bioconjugation scenarios.

Table 2: Comparison of Common Conjugation Chemistries

| Chemistry | Reactive Groups | Bond Formed | Key Advantages |

| Amide Bond Formation | Amine + NHS-Ester | Amide | Robust, high-yielding, stable bond.[5][7] |

| Thiol-Maleimide | Thiol + Maleimide | Thioether | Highly specific for thiols, stable bond.[5][7] |

| Click Chemistry | Azide + Alkyne | Triazole | Biocompatible, high-yielding, specific.[5] |

On-Support vs. Solution-Phase Conjugation

The conjugation of the linker to an oligonucleotide can be performed either while the oligonucleotide is still attached to the solid support used for its synthesis ("on-support") or after it has been cleaved and purified ("solution-phase").[]

-

On-Support Conjugation: This method can simplify purification, as excess reagents can be washed away from the immobilized oligonucleotide.[]

-

Solution-Phase Conjugation: This approach is often more flexible and allows for a wider range of reaction conditions.[]

Applications in Research and Drug Development

The ability to conjugate oligonucleotides to other molecules via the 9-(3-aminopropyl)-9H-purin-6-amine linker has opened up numerous applications.

Diagnostic Probes

Oligonucleotides modified with this linker can be readily labeled with fluorescent dyes for use as probes in a variety of diagnostic assays, including:

-

Fluorescence in situ Hybridization (FISH): For visualizing specific DNA or RNA sequences in cells and tissues.

-

Microarrays: For high-throughput analysis of gene expression.

-

Quantitative PCR (qPCR): For sensitive detection and quantification of nucleic acids.

Therapeutic Oligonucleotides

The development of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), has been a major focus of drug development.[5] Conjugating these molecules to targeting ligands (e.g., peptides or antibodies) or delivery vehicles can significantly improve their therapeutic efficacy by enhancing cellular uptake and tissue-specific delivery.[5][]

Caption: Schematic of a therapeutic oligonucleotide conjugate.

Aptamer-Based Technologies

Aptamers are short, single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity. The aminopropyl linker can be used to:

-

Immobilize aptamers onto surfaces for the development of biosensors.

-

Conjugate aptamers to drugs or imaging agents for targeted delivery.

Experimental Protocols and Characterization

Detailed Protocol for NHS-Ester Conjugation to an Amino-Labeled Oligonucleotide

This protocol is a general guideline and may require optimization for specific oligonucleotides and NHS-ester modifications.

Materials:

-

Amino-labeled oligonucleotide

-

NHS-ester modification

-

Conjugation Buffer: 0.091 M Sodium Borate (NaB), pH 8.5[10]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Precipitation Solution: Ethanol / 3M Sodium Acetate (9:1 v/v), freshly prepared[10]

-

Nuclease-free water

Procedure:

-

Prepare Conjugation Buffer: Dissolve sodium borate in nuclease-free water to a final concentration of 0.091 M. Adjust the pH to 8.5 with HCl.[10]

-

Dissolve Oligonucleotide: Dissolve the amino-labeled oligonucleotide in the conjugation buffer to a final concentration of 0.3-0.8 mM.[10]

-

Dissolve NHS-Ester: Dissolve the NHS-ester modification in DMSO to a concentration of approximately 14 mM.[10]

-

Conjugation Reaction: Mix the oligonucleotide and NHS-ester solutions. The molar ratio of NHS-ester to oligonucleotide may need to be optimized but is typically in excess. Incubate the reaction at room temperature for 2-4 hours, protected from light if using a fluorescent dye.

-

Post-Conjugation Precipitation: Add the precipitation solution to the reaction mixture. Vortex to mix and initiate precipitation.[10]

-

Pellet the Conjugate: Centrifuge the mixture at high speed (e.g., 13,000 RPM in a microcentrifuge) for 20 minutes at 4°C.[10]

-

Wash the Pellet: Carefully remove the supernatant without disturbing the pellet. Wash the pellet with 70% ethanol to remove residual salts and unreacted NHS-ester.

-

Dry and Resuspend: Air-dry the pellet and resuspend the purified conjugate in a suitable buffer (e.g., TE buffer or nuclease-free water).

Purification of Conjugates

While precipitation can remove the bulk of unreacted NHS-ester, more rigorous purification may be required for certain applications.[10] High-Performance Liquid Chromatography (HPLC) is the method of choice for obtaining highly pure oligonucleotide conjugates.

Characterization Techniques

Successful conjugation should be confirmed using appropriate analytical methods:

-

Mass Spectrometry (MS): MALDI-TOF or ESI-MS can be used to determine the molecular weight of the conjugate and confirm the addition of the modification.

-

High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to assess the purity of the conjugate and separate it from the unconjugated oligonucleotide.

-

UV-Vis Spectroscopy: For conjugates with chromophores (like fluorescent dyes), UV-Vis spectroscopy can be used to confirm the presence of both the oligonucleotide and the dye.

Conclusion

9-(3-aminopropyl)-9H-purin-6-amine is a cornerstone of modern bioconjugation chemistry, providing a reliable and versatile linker for the functionalization of oligonucleotides. Its straightforward integration into synthetic schemes and its compatibility with a range of robust conjugation reactions have made it an invaluable tool for researchers and developers in the fields of diagnostics, therapeutics, and biotechnology. A thorough understanding of its properties and the associated experimental methodologies is essential for leveraging its full potential in creating novel and impactful molecular tools.

References

- 9-(3-aminopropyl)-9H-purin-6-amine - ChemNet. (URL: )

- 9-(3-aminopropyl)-9h-purin-6-amine dihydrochloride - PubChemLite. (URL: )

- 23124-11-0|9-(3-Aminopropyl)-9H-purin-6-amine dihydrochloride - BLDpharm. (URL: )

- Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. (URL: )

- 21708-31-6 | 9-(3-Aminopropyl)-9h-purin-6-amine | MolCore. (URL: )

-

Amine-Based Conjugation - Creative Biogene IntegrateRNA. (URL: [Link])

-

9-propyl-9h-purin-6-amine Properties - EPA. (URL: [Link])

-

Conjugation Chemistry & Methods | AbOliGo - AOC Synthesis Approaches & Optimization. (URL: [Link])

-

Organic Syntheses Procedure. (URL: [Link])

-

6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination - MDPI. (URL: [Link])

-

(PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine - ResearchGate. (URL: [Link])

-

N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC - NIH. (URL: [Link])

-

Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates - PubMed. (URL: [Link])

-

Synthesis of some glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine - PubMed. (URL: [Link])

-

Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. (URL: [Link])

-

Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - Lirias. (URL: [Link])

-

The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC. (URL: [Link])

-

Drug Discovery of Nucleos(t)ide Antiviral Agents: Dedicated to Prof. Dr. Erik De Clercq on Occasion of His 80th Birthday - MDPI. (URL: [Link])

-

Nine-Step Enantioselective Total Synthesis of (−)-Vincorine - Macmillan Group - Princeton University. (URL: [Link] Macmillan Group/files/publications/2013-04-JACS-Vincorine.pdf)

-

16 February 2026 AperTO - Archivio Istituzionale Open Access dell'Università di Torino Original Citation: Amino groups modified. (URL: [Link])

-

Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - MDPI. (URL: [Link])

-

Antiviral nucleoside analogs - PMC - NIH. (URL: [Link])

-

Purification, characterization, and gene cloning of purine nucleosidase from Ochrobactrum anthropi - PubMed. (URL: [Link])

-

Purification and characterization of an aminopeptidase from Plasmodium falciparum - PubMed. (URL: [Link])

-

New Inhibitors of Bcr-Abl Based on 2,6,9-Trisubstituted Purine Scaffold Elicit Cytotoxicity in Chronic Myeloid Leukemia-Derived Cell Lines Sensitive and Resistant to TKIs - MDPI. (URL: [Link])

-

Synthesis, purification and characterization of Plectonema derived AgNPs with elucidation of the role of protein in nanoparticle stabilization - RSC Publishing. (URL: [Link])

-

Profiling of amines in biological samples using polythioester-functionalized magnetic nanoprobe - SciSpace. (URL: [Link])

Sources

- 1. 9-(3-aminopropyl)-9H-purin-6-amine | 21708-31-6 [chemnet.com]

- 2. molcore.com [molcore.com]

- 3. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bachem.com [bachem.com]

- 7. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]

- 8. N-Benzyl-9-isopropyl-9H-purin-6-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of enantiomerically pure (purin-6-yl)phenylalanines and their nucleosides, a novel type of purine-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Note: High-Purity Synthesis of 9-(3-aminopropyl)-9H-purin-6-amine

[1]

Abstract & Strategic Overview

The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine (hereafter 9-APA ) is a critical gateway to functionalized nucleoside analogs, peptide nucleic acids (PNAs), and affinity probes.[1] The primary challenge in adenine functionalization is regioselectivity .[2] Adenine possesses multiple nucleophilic sites (N9, N7, N3, and the exocyclic N6).[1]

This protocol utilizes a modified Gabriel Synthesis approach.[1] By employing N-(3-bromopropyl)phthalimide as the alkylating agent under thermodynamically controlled conditions, we maximize N9-selectivity.[1] The subsequent hydrazinolysis yields the primary amine with high purity, avoiding the polymerization risks associated with direct alkylation using 3-chloropropylamine.

Retrosynthetic Logic

The synthesis is disconnected into two distinct phases to ensure intermediate purity before the final deprotection:[1]

-

Regioselective N9-Alkylation: Locking the propyl linker using a phthalimide mask.

-

Deprotection: Hydrazinolysis to release the primary amine.

Figure 1: Retrosynthetic disconnection showing the phthalimide-protected pathway.[1]

Experimental Protocol

Phase 1: Regioselective Alkylation (Synthesis of Phthalimide Intermediate)[1]

Objective: Install the propyl-phthalimide linker at the N9 position while minimizing N7/N3 isomers.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Attribute |

| Adenine | 1.0 | Substrate | Anhydrous, finely ground |

| 1.1 | Electrophile | Recrystallized if yellow | |

| 1.5 | Base | Anhydrous, granular | |

| DMF (Dimethylformamide) | 10 mL/g | Solvent | Dry (Water < 0.05%) |

Step-by-Step Procedure

-

Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Adenine (10.0 g, 74 mmol) and anhydrous

(15.3 g, 111 mmol) in dry DMF (100 mL) . -

Alkylation: Add

-(3-bromopropyl)phthalimide (21.8 g, 81.4 mmol) in one portion. -

Reaction: Heat the mixture to 80°C under an inert atmosphere (

or Ar) for 16–18 hours .-

Critical Control Point: Do not exceed 90°C. Higher temperatures increase the kinetic energy enough to overcome the barrier for N7 alkylation, degrading regioselectivity.[1]

-

-

Workup (Precipitation): Cool the reaction mixture to room temperature. Pour the suspension slowly into ice-cold water (600 mL) with vigorous stirring. A white to off-white precipitate will form immediately.

-

Isolation: Filter the solid using a Büchner funnel. Wash the cake extensively with water (3 x 100 mL) to remove residual DMF and inorganic salts.[1] Wash once with cold ethanol (50 mL) .[1]

-

Drying: Dry the solid in a vacuum oven at 50°C overnight.

Phase 2: Deprotection (Hydrazinolysis)[1]

Objective: Cleave the phthalimide group to reveal the primary amine.

Materials & Reagents

| Reagent | Equiv.[2][3][4][5][6] | Role | Critical Attribute |

| Phthalimide Intermediate | 1.0 | Substrate | Dry powder |

| Hydrazine Hydrate (64%) | 5.0 | Nucleophile | Handle with care (Carcinogen) |

| Ethanol (95%) | 15 mL/g | Solvent | Reagent grade |

Step-by-Step Procedure

-

Suspension: Suspend the dried Phthalimide Intermediate (from Phase 1) in Ethanol .

-

Cleavage: Add Hydrazine Hydrate .[1] Heat the mixture to reflux (78°C) .

-

Observation: The reaction will initially clear (dissolution) and then become cloudy again after 1–2 hours as phthalhydrazide (byproduct) precipitates.[1]

-

-

Duration: Reflux for 4–6 hours . Monitor by TLC (

:MeOH 9:1).[1] The starting material spot ( -

Workup (Byproduct Removal):

-

Isolation of Free Base:

-

Concentrate the filtrate (containing the product HCl salt) to dryness under reduced pressure.[1]

-

Redissolve the residue in a minimum amount of water (20 mL) .[1]

-

Neutralize carefully with 2M NaOH or

to pH ~10. The free amine may precipitate or require extraction. -

Preferred Method: Continuous extraction with n-butanol or Chloroform/Isopropanol (3:1) , followed by drying (

) and evaporation.[1]

-

-

Final Purification: Recrystallize from Ethanol/Ether or Water .[1]

Process Visualization

Reaction Pathway & Workup Logic

Figure 2: Logical flow of the two-step synthesis protocol.

Quality Control & Troubleshooting

Self-Validating Analytical Criteria

To ensure the protocol was successful, verify the following "Fingerprint" markers in the NMR data.

| Parameter | N9-Isomer (Target) | N7-Isomer (Impurity) | Reason |

| H2/H8 Shift ( | Small separation (< 0.2 ppm) | Large separation (> 0.4 ppm) | Electronic environment difference. |

| N7 is more electron-deficient. | |||

| Solubility | Moderate in MeOH/Water | Higher in organic solvents | Dipole moment differences. |

Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Wet DMF or Old | Distill DMF over |

| N7 Isomer > 10% | Temperature too high (>90°C) | Maintain strict 80°C; Switch base to NaH (0°C start). |

| Gummy Solid (Step 2) | Incomplete Phthalhydrazide removal | Ensure pH < 2 before filtration; Cool to 4°C. |

References

-

Regioselectivity of Adenine Alkylation

-

Gabriel Synthesis on Purines

-

Deprotection Protocols

-

Product Characterization Data

Safety Disclaimer: Hydrazine hydrate is highly toxic and a suspected carcinogen. Alkyl halides are potential alkylating agents for biological DNA. Perform all reactions in a functioning fume hood with appropriate PPE.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. benchchem.com [benchchem.com]

- 3. US5089618A - Process for the purification of adenine - Google Patents [patents.google.com]

- 4. trilinkbiotech.com [trilinkbiotech.com]

- 5. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Synthesis and Application of 9-(3-Aminopropyl)-9H-purin-6-amine Affinity Resins for Kinase and Purine-Binding Protein Isolation

Target Audience: Researchers, biochemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide.

Executive Summary

The isolation of low-abundance kinases, ATPases, and NAD/FAD-dependent enzymes from complex biological lysates remains a significant bottleneck in structural biology and drug discovery. While broad-spectrum affinity matrices exist, their lack of biomimetic precision often leads to high non-specific binding. This application note details the rational design, synthesis, and operational workflow for creating a highly specific ATP-mimetic affinity resin using 9-(3-aminopropyl)-9H-purin-6-amine (also known as 9-(3-aminopropyl)adenine) coupled to an NHS-activated agarose matrix.

Mechanistic Rationale: The Superiority of N9-Linked Adenine Mimetics

To achieve true "bio-affinity," an immobilized ligand must present itself to the target protein in an orientation that mimics the natural co-factor.

In native ATP and NAD+, the ribose ring is attached to the N9 position of the adenine nucleobase. Historical attempts to immobilize adenine via the N6-amino group severely attenuated binding capacity, as the N6 position is an essential hydrogen bond donor for the kinase hinge region [1]. By utilizing 9-(3-aminopropyl)-9H-purin-6-amine, the 3-aminopropyl spacer is intentionally positioned at the N9 atom. This structural logic provides two critical advantages:

-

Preservation of the Pharmacophore: The N1, N6, and N7 positions remain unhindered, allowing them to form the highly conserved hydrogen-bonding network required for recognition by the kinase ATP-binding pocket [2].

-

Regioselective Coupling: The exocyclic N6-amino group of adenine is involved in aromatic resonance, rendering it a poor nucleophile. In contrast, the aliphatic primary amine on the propyl linker is highly nucleophilic. Coupling this ligand to an NHS-activated matrix at pH 8.0 ensures >95% regioselectivity, preventing improper ligand orientation[3].

Biomimetic binding mechanism of N9-linked adenine to the kinase hinge region.

Buffer Systems and Quantitative Metrics

The success of this protocol relies on strict adherence to buffer chemistries. Amine-containing buffers (e.g., Tris, glycine) must be strictly avoided during the coupling phase to prevent competition with the ligand.

Table 1: Buffer Compositions and Mechanistic Rationale

| Buffer Type | Composition | Causality / Rationale |

| Activation Wash | 1 mM HCl (ice-cold, pH 3.0) | NHS esters hydrolyze rapidly at physiological pH. Low pH preserves the reactive esters prior to ligand addition. |

| Coupling Buffer | 0.1 M HEPES, pH 8.0 | Provides optimal pH for the deprotonation of the aliphatic primary amine, maximizing nucleophilic attack on the NHS ester. |

| Blocking Buffer | 1 M Ethanolamine, pH 8.0 | Quenches any unreacted NHS esters to prevent non-specific covalent binding of lysate proteins during chromatography. |

| Alternating Washes | 0.1 M Tris (pH 8.5) / 0.1 M NaOAc (pH 4.5) + 0.5 M NaCl | Disrupts ionic and hydrophobic interactions, ensuring removal of non-covalently trapped ligand from the porous agarose matrix. |

| Binding Buffer | 50 mM HEPES, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, pH 7.5 | Mimics physiological intracellular conditions. Mg²⁺ is essential for the structural stability of most kinase ATP-binding pockets. |

Table 2: Quantitative Validation Metrics

| Metric | Target Value | Validation Method |

| Coupling Efficiency | > 85% | Measure |

| Ligand Density | 10 – 15 µmol / mL resin | Calculated via Beer-Lambert law using the molar extinction coefficient of adenine ( |

| Binding Capacity | 2 – 5 mg protein / mL resin | Bradford assay of competitive elution fractions. |

Self-Validating Experimental Protocols

To ensure trustworthiness, this protocol is designed as a self-validating system . By measuring the absorbance of the ligand solution before and after coupling, the scientist can mathematically prove the success of the immobilization before committing valuable biological samples to the column.

Phase 1: Ligand Immobilization (Resin Preparation)

-

Resin Preparation: Transfer 1 mL of settled NHS-activated agarose (e.g., Sepharose 4B) to a sintered glass funnel. Wash immediately with 10–15 column volumes (CV) of ice-cold 1 mM HCl. Do not let the resin dry.

-

Ligand Solubilization: Dissolve 20 µmol of 9-(3-aminopropyl)-9H-purin-6-amine dihydrochloride in 2 mL of Coupling Buffer.

-

Pre-Coupling Validation: Take a 10 µL aliquot of the ligand solution, dilute to 1 mL, and measure the absorbance at 260 nm (

). -

Coupling: Transfer the washed resin to a conical tube, add the ligand solution, and incubate end-over-end for 2 hours at room temperature (or overnight at 4°C).

-

Post-Coupling Validation: Centrifuge the slurry (500 x g, 2 min). Collect the supernatant. Dilute 10 µL to 1 mL and measure

. Calculate coupling efficiency: -

Blocking: Resuspend the resin in 3 CV of Blocking Buffer. Incubate for 1 hour at room temperature to quench residual NHS esters.

-

Stringent Washing: Wash the resin with 3 alternating cycles of high pH (Tris) and low pH (Acetate) buffers to remove non-covalently bound ligand. Store in 20% ethanol at 4°C until use.

Phase 2: Affinity Chromatography Workflow

-

Lysate Preparation: Dialyze the clarified cell lysate against Binding Buffer for 4 hours. Causality: Endogenous cellular ATP will compete with the immobilized ligand for kinase active sites, drastically reducing column capacity. Dialysis removes this endogenous competitor.

-

Equilibration: Pack the synthesized resin into a gravity-flow column and equilibrate with 10 CV of Binding Buffer.

-

Loading: Apply the dialyzed lysate to the column at a slow flow rate (e.g., 0.2 mL/min) to maximize residence time and binding kinetics.

-

Washing: Wash the column with 20 CV of Binding Buffer until the UV absorbance (

) of the flow-through returns to baseline. -

Competitive Elution: Elute the target kinases by applying 5 CV of Binding Buffer supplemented with 10 mM free ATP. Causality: Competitive elution guarantees that only proteins with a specific, functional affinity for the adenine moiety are released, leaving non-specific matrix-binders firmly attached to the column.

Self-validating workflow for ligand immobilization and affinity chromatography.

References

-

Title: Affinity chromatography of nicotinamide–adenine dinucleotide-linked dehydrogenases on immobilized derivatives of the dinucleotide Source: PubMed Central (PMC) / Biochemical Journal URL: [Link]

-

Title: Establishing the Principles of Recognition in the Adenine-Binding Region of an Aminoglycoside Antibiotic Kinase[APH(3')-IIIa] Source: ACS Publications / Biochemistry URL: [Link]

-

Title: Preparation of adenosine nucleotide derivatives suitable for affinity chromatography Source: PubMed / Biochemical Journal URL: [Link]

-

Title: Recent Advances in Supramolecular Affinity Separations: Affinity Chromatography and Related Methods Source: NIH / Analytical Chemistry URL: [Link]

Application Note & Protocol: Regioselective N-Alkylation of Adenine with 3-Bromopropylamine

Abstract: This document provides a comprehensive technical guide for the N-alkylation of adenine using 3-bromopropylamine, a critical reaction for synthesizing modified nucleobases used in drug discovery and chemical biology. We delve into the underlying reaction mechanisms, explore the critical parameters governing regioselectivity, and present a detailed, field-proven protocol for the synthesis of N9-(3-aminopropyl)adenine. This guide is intended for researchers, scientists, and drug development professionals seeking to implement and optimize this important synthetic transformation.

Introduction: The Significance of N-Alkylated Adenine Derivatives